(2R,3R)-Butanediol bis(methanesulfonate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Butanediol bis(methanesulfonate) involves the reaction of 2,3-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of the dimethanesulfonate ester.
Industrial Production Methods: Industrial production of (2R,3R)-Butanediol bis(methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-Butanediol bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanone (methyl ethyl ketone).
Dehydration: It can undergo dehydration to form butene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Dehydration: Dehydration reactions typically require acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Major Products:
Oxidation: The major product is butanone.
Dehydration: The major product is butene.
Scientific Research Applications
(2R,3R)-Butanediol bis(methanesulfonate) has a wide range of applications in scientific research, including:
Mechanism of Action
(2R,3R)-Butanediol bis(methanesulfonate) exerts its effects by alkylating DNA, leading to the cross-linking of DNA strands and inhibition of DNA replication . This results in the disruption of cell division and ultimately cell death. The primary molecular targets are the DNA molecules within rapidly dividing cancer cells .
Comparison with Similar Compounds
1,4-Butanediol, dimethanesulfonate:
2,3-Butanediol: A platform chemical with various industrial applications.
Uniqueness: (2R,3R)-Butanediol bis(methanesulfonate) is unique due to its specific use as an alkylating agent in chemotherapy. Its ability to cross-link DNA strands makes it particularly effective in treating certain types of cancer .
Properties
CAS No. |
26439-19-0 |
---|---|
Molecular Formula |
C6H14O6S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-methylsulfonyloxybutan-2-yl methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3 |
InChI Key |
WRAXODRAAIYKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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